molecular formula C20H26O8S2 B100919 Tri(Ethylene Glycol) DI-P-Toluenesulfonate CAS No. 19249-03-7

Tri(Ethylene Glycol) DI-P-Toluenesulfonate

Cat. No. B100919
CAS RN: 19249-03-7
M. Wt: 458.5 g/mol
InChI Key: KCONMNWPRXAWKK-UHFFFAOYSA-N
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Description

Tri(ethylene glycol) di-p-toluenesulfonate is a chemical compound that belongs to the family of oligo(ethylene glycol) derivatives. These compounds are characterized by their chain flexibility and hydrophilicity, which make them particularly useful in bioconjugation chemistry. The significance of these compounds lies in their ability to act as intermediates for the synthesis of various heterobifunctional poly(ethylene glycol) (PEG) derivatives, which are widely used in biomedical applications due to their biocompatibility and non-toxicity[“].

Synthesis Analysis

The synthesis of oligo(ethylene glycol) derivatives such as tri(ethylene glycol) di-p-toluenesulfonate involves a chromatography-free method that results in high yields and lower costs compared to alternative strategies. This approach is advantageous as it simplifies the workup and purification process, making it more efficient and cost-effective. The method reported for the synthesis of octa(ethylene glycol) p-toluenesulfonate, a related compound, provides a detailed procedure that can be adapted for the synthesis of tri(ethylene glycol) di-p-toluenesulfonate, ensuring high purity and monodispersity of the product[“].

Molecular Structure Analysis

The molecular structure of tri(ethylene glycol) di-p-toluenesulfonate consists of a central ethylene glycol unit flanked by toluenesulfonate groups. This structure is significant because it provides reactive sites for further chemical modifications, allowing the compound to be used as a precursor for the synthesis of a variety of functional molecules. The presence of the ethylene glycol unit imparts hydrophilicity to the molecule, which is crucial for its solubility in aqueous environments and its application in biological systems[“].

Chemical Reactions Analysis

Tri(ethylene glycol) di-p-toluenesulfonate can participate in various chemical reactions due to its reactive toluenesulfonate groups. For instance, it can be used as a building block for the synthesis of complex functional molecules, including the creation of dicationic ionic liquids. Such ionic liquids have been shown to be effective catalysts for the synthesis of 2-amino-2-chromene derivatives, demonstrating the versatility of tri(ethylene glycol) di-p-toluenesulfonate in facilitating a range of chemical transformations[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of tri(ethylene glycol) di-p-toluenesulfonate are characterized by its solubility in water and its ability to form well-defined structures. The synthesis of related triblock copolymers, such as poly(styrenesulfonate)-b-poly(ethylene glycol)-b-poly(styrenesulfonate), showcases the controlled reaction conditions and living polymerization characteristics that can be achieved with oligo(ethylene glycol) derivatives. These properties are essential for the precise control of molecular weight and distribution, which are critical parameters for the application of these materials in drug delivery and other biomedical fields[“].

Scientific research applications

Etherification of Glycerol and Ethylene Glycol

Tri(ethylene glycol) di-p-toluenesulfonate is related to the field of etherification, particularly in the liquid phase catalyzed by strong acid ion-exchange resins and p-toluenesulfonic acid. This process plays a significant role in the etherification of glycerol and ethylene glycol with isobutylene, contributing to the production of various ethers (Klepáčová, Mravec, Kaszonyi, & Bajus, 2007).

Synthesis of Monodisperse Oligo(Ethylene Glycol) Mono-p-Toluenesulfonates

The chemical is instrumental in synthesizing monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates, serving as intermediates for various heterobifunctional PEG derivatives. This synthesis method is notable for its chromatography-free purification, low material cost, and high product purity, making it relevant in bioconjugation chemistry (Wawro, Muraoka, & Kinbara, 2016).

Monotosylation of Symmetrical Diols

The compound also plays a critical role in the selective monotosylation of symmetrical diols, leading to high yields of monotosylate derivatives. This process is essential in the synthesis of polysubstituted cyclic ethers (Bouzide & Sauvé, 2002).

Mechanical Properties of Electrochemically Prepared Films

In the field of materials science, this compound impacts the mechanical and conducting properties of electrochemically prepared polypyrrole films. These films, when prepared in ethylene glycol solvent mixtures, demonstrate significant variations in conductivity and tensile strength (Diaz & Hall, 1983).

Biomass Deconstruction in Ternary Deep Eutectic Solvents

Tri(ethylene glycol) di-p-toluenesulfonate is relevant in biomass deconstruction using ternary deep eutectic solvents. These solvents, involving ethylene glycol, are effective in lignocellulose deconstruction, highlighting the compound's significance in bioresource technology (Chen, Jacoby, & Wan, 2019).

Wood Liquefaction under Microwave Heating

The compound is also important in wood liquefaction processes, particularly when combined with glycols under microwave heating. This method shows complete liquefaction in a short time and is dependent on the choice of glycol (Kržan & Žagar, 2009).

Alignment of Biological Macromolecules in NMR Experiments

In NMR spectroscopy, the compound aids in aligning biological macromolecules in novel nonionic liquid crystalline media. This application is crucial for measuring residual dipolar couplings in proteins and DNA (Rückert & Otting, 2000).

properties

IUPAC Name

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
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InChI

InChI=1S/C20H26O8S2/c1-17-3-7-19(8-4-17)29(21,22)27-15-13-25-11-12-26-14-16-28-30(23,24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCONMNWPRXAWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40940911
Record name [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate)
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Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Triethylene glycol di-p-tosylate
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Product Name

Tri(Ethylene Glycol) DI-P-Toluenesulfonate

CAS RN

19249-03-7
Record name Triethylene glycol ditosylate
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Record name Ethanol, 2,2'-(1,2-ethanediylbis(oxy))bis-, bis(4-methylbenzenesulfonate)
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Record name [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate)
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Record name Triethylene Glycol Bis(p-toluenesulfonate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MC McCairn, SR Tonge… - The Journal of Organic …, 2002 - ACS Publications
Mono- and α,ω-bis-styryl-oligo(oxyethylene glycol) ethers have been constructed in an efficient two-step synthesis. From these precursors, poly(oxyethylene glycol) polymer (POP) …
Number of citations: 19 pubs.acs.org
ST Jones, JM Zayed, OA Scherman - Nanoscale, 2013 - pubs.rsc.org
We have shown, for the first time, that a three component system is capable of aligning gold nanorods (AuNRs) through supramolecular host–guest interactions leading to control over …
Number of citations: 43 pubs.rsc.org
I Aydın, T Aral, M Karakaplan, H Hoşgören - Tetrahedron: Asymmetry, 2009 - Elsevier
Four chiral lariat ethers 8–11 containing a (p-methoxyphenoxy) methyl side arm were used for chiral discrimination of amino acids in their zwitterionic form or as potassium and sodium …
Number of citations: 18 www.sciencedirect.com
BT Holmes, AW Snow - Tetrahedron letters, 2007 - Elsevier
A series of tosyl functionalized oxyethylene-based organic compounds were selected to analyze the scope and efficiency of a general substitution method for conversion to difunctional, …
Number of citations: 3 www.sciencedirect.com
LE Scullion, E Leary, SJ Higgins… - Journal of Physics …, 2012 - iopscience.iop.org
The acetyl-protected, thiol-terminated ethers AcS (CH 2) 4 O (CH 2) 4 SAc and AcS (CH 2) 2 O (CH 2) 2 O (CH 2) 2 SAc have been synthesised, and a range of related scanning …
Number of citations: 16 iopscience.iop.org
M Kazaylek, ŞO Kocakaya, EV Oral… - Supramolecular …, 2014 - Taylor & Francis
The syntheses of four aza-15-crown-5 ethers bearing phenyl and phenoxymethyl moieties attached to a stereogenic centre on the crown ring were achieved. Macrocycles have …
Number of citations: 1 www.tandfonline.com
JP Malval, C Chaimbault, B Fischer, JP Morand… - Research on Chemical …, 2001 - Springer
Two azacrown derivatives of carbazole have been prepared and their dipole moments in the excited state were estimated from solvatochromism. Their complexation constant K with …
Number of citations: 26 link.springer.com
AAM Alzahrani - platform.almanhal.com
The work presented in this thesis describes designing optical sensors for metal cation detection. The designed sensors in this thesis can be divided in two major groups. Where the first …
Number of citations: 0 platform.almanhal.com
A Mattarei, M Enzinger, S Gu… - … A European Journal, 2017 - Wiley Online Library
Vγ9Vδ2 T cells play an important role in the cross talk of the innate and adaptive immune system. For their activation by phosphoantigens (PAgs), both cell surface receptors, the …
M Karakaplan, D Ak, M Colak, ŞÖ Kocakaya… - Tetrahedron, 2013 - Elsevier
The synthesis of four diaza-18-crown-6 ethers with C 2 -symmetry derived from trans-(R,R)-1,2-diaminocyclohexane bearing methyl, phenyl and phenoxymethyl moeities attached to a …
Number of citations: 12 www.sciencedirect.com

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